N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Description
N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
The exact mass of the compound N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structural features similar to the query compound have been synthesized and evaluated for antimicrobial activities. For instance, research conducted by Gouda et al. (2010) focused on the synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, with some compounds showing promising antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antitumor and Antioxidant Activities
Another area of research involves evaluating the antitumor and antioxidant properties of compounds containing the furan and pyrazine moieties. Research by Abu-Melha (2013) explored the synthesis and antimicrobial activity of heterocycles incorporating the pyrazolopyridine moiety, highlighting the versatility of these structures in drug development (Abu-Melha, 2013).
Synthetic Methodologies
The development of new synthetic methodologies for compounds containing furan, pyrazine, and thiazolo[5,4-c]pyridin units has been an important research focus. For example, Meghdadi et al. (2012) described an improved method for synthesizing carboxamide ligands containing thioether donor sites, showcasing the synthetic flexibility of these structures (Meghdadi, Mirkhani, & Ford, 2012).
Novel Heterocyclic Compounds
Research on synthesizing novel heterocyclic compounds that incorporate elements of the query structure is ongoing. Studies by El-Essawy and Rady (2011) on synthesizing N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a related furan compound reflect the continued interest in exploring these chemical spaces for new functional materials and potential pharmacological agents (El-Essawy & Rady, 2011).
properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-16(21-8-12-2-1-7-27-12)11-24-6-3-13-15(10-24)28-18(22-13)23-17(26)14-9-19-4-5-20-14/h1-2,4-5,7,9H,3,6,8,10-11H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWANTUHDHTWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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